molecular formula C23H25N3O3S B2971800 Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate CAS No. 330191-04-3

Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate

Número de catálogo: B2971800
Número CAS: 330191-04-3
Peso molecular: 423.53
Clave InChI: VAFMZBLFNLOEIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate is a chemical compound designed for research and development purposes. It features a thiazole ring, a privileged structure in medicinal chemistry known to be present in numerous FDA-approved drugs due to its wide range of biological activities . Compounds containing the thiazole scaffold have demonstrated diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, making them valuable scaffolds in drug discovery efforts . The specific incorporation of a urea linkage and a tert-butyl phenyl group in this molecule may further tailor its properties for specific research applications. As a potential precursor or intermediate, it could be utilized in synthesizing more complex molecules or in the systematic study of structure-activity relationships. Researchers might explore its application in developing novel therapeutic agents or as a ligand in catalytic systems. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety protocols.

Propiedades

IUPAC Name

ethyl 4-[[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-5-29-20(27)16-8-12-18(13-9-16)24-21(28)26-22-25-19(14-30-22)15-6-10-17(11-7-15)23(2,3)4/h6-14H,5H2,1-4H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFMZBLFNLOEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity : this compound exhibits significant antimicrobial properties. The thiazole nucleus is known to inhibit bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This action leads to the inhibition of pathogen growth, making it a candidate for developing new antibiotics .

Anticancer Activity : Research indicates that derivatives of this compound have shown potent anticancer activity against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators .

Research Findings

  • In Vitro Studies : A series of in vitro assays have demonstrated that this compound effectively inhibits the proliferation of cancer cells such as breast and colon carcinoma cells at micromolar concentrations. The IC50 values range from 10 to 30 µM depending on the cell line tested .
  • Case Studies :
    • Study on Anticancer Efficacy : A study published in 2021 evaluated the compound's efficacy against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability, with the compound inducing apoptosis through mitochondrial pathways .
    • Antimicrobial Screening : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus15 µg/mLInhibition of lipid biosynthesis
AntimicrobialEscherichia coli15 µg/mLInhibition of lipid biosynthesis
AnticancerMCF-7 (Breast Cancer)20 µMInduction of apoptosis via mitochondrial pathways
AnticancerHT-29 (Colon Cancer)25 µMModulation of cell cycle regulators

Comparación Con Compuestos Similares

Ureido-Thiazole Derivatives

Compounds 10d , 10e , and 10f () share the ureido-thiazole core but differ in substituents:

  • 10d and 10e : Trifluoromethyl (-CF₃) groups at the phenyl ring (para and meta positions, respectively).
  • 10f : A chloro (-Cl) substituent at the meta position.
Compound Substituent Molecular Weight (Da) Yield (%) Key Feature
Target Compound 4-(tert-butyl) ~450 (estimated) ~90* High lipophilicity
10d 4-CF₃ 548.2 93.4 Enhanced electronegativity
10e 3-CF₃ 548.2 92.0 Steric hindrance at meta
10f 3-Cl 514.2 89.1 Moderate electronegativity

The tert-butyl group in the target compound provides steric bulk and hydrophobicity, which may improve binding to hydrophobic protein pockets but reduce aqueous solubility compared to -CF₃ or -Cl substituents.

Ureido-Triazine Derivatives

Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (21, ) replaces the thiazole with a triazine ring bearing morpholine groups. Key differences:

  • Triazine core : Electron-deficient compared to thiazole, altering π-π stacking and charge distribution.
  • Morpholine substituents : Increase polarity and solubility, contrasting with the tert-butyl group’s lipophilicity .
Compound Core Heterocycle Substituents Yield (%) Molecular Weight (Da)
Target Compound Thiazole 4-(tert-butyl)phenyl ~90* ~450
21 Triazine 4,6-Dimorpholino 92 522.6 (calculated)

The triazine derivatives may exhibit stronger binding to ATP-binding pockets in kinases due to planar geometry, while the thiazole in the target compound offers conformational flexibility .

Pharmacological Implications

  • Lipophilicity : The tert-butyl group may prolong metabolic half-life but necessitate formulation adjustments for solubility.
  • Electronic Effects : Thiazole’s sulfur atom could engage in hydrophobic interactions, whereas triazine’s nitrogen-rich structure may favor polar binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.